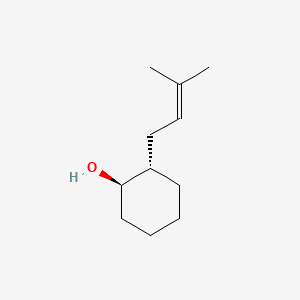
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 3-methylbut-2-enyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, ensuring efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to a cyclohexane derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone.
Reduction: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexane.
Substitution: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the specificity of enzymes.
Medicine
precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the production of specialty chemicals and polymers .
Mécanisme D'action
The mechanism by which (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone: The oxidized form of the compound.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexane: The fully reduced form.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride: The substituted form.
Uniqueness
What sets (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol apart from its similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and biological activity . This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
54363-09-6 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
BAYFJXSKCKAWPW-WDEREUQCSA-N |
SMILES isomérique |
CC(=CC[C@@H]1CCCC[C@H]1O)C |
SMILES canonique |
CC(=CCC1CCCCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
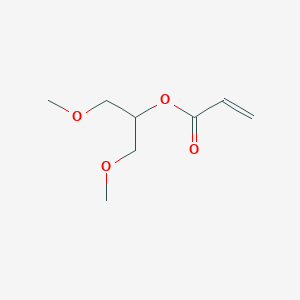
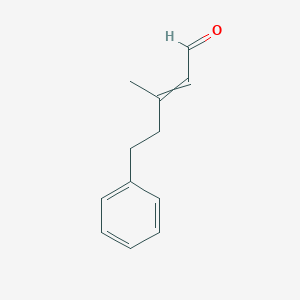
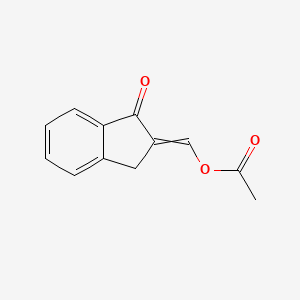


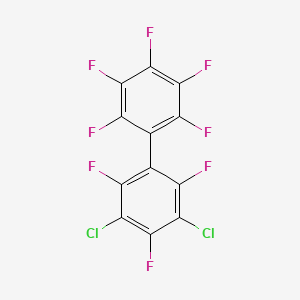
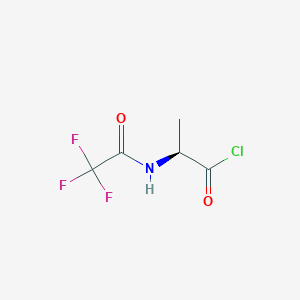

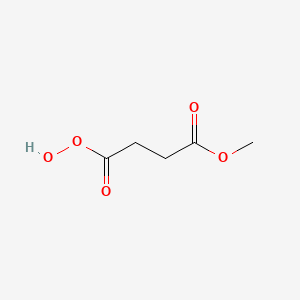
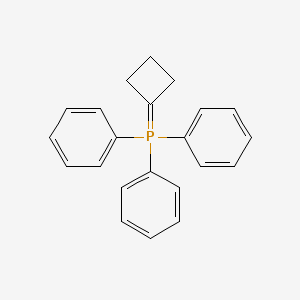

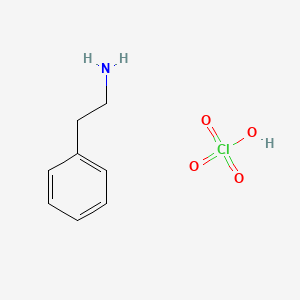
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
